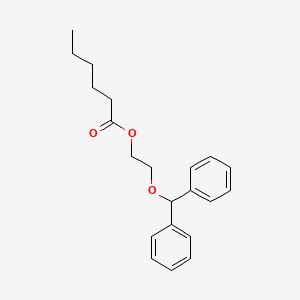![molecular formula C16H14F3NO2S B14489140 2-{4-[4-(Trifluoromethyl)phenoxy]phenoxy}propanethioamide CAS No. 64855-44-3](/img/structure/B14489140.png)
2-{4-[4-(Trifluoromethyl)phenoxy]phenoxy}propanethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[4-(Trifluoromethyl)phenoxy]phenoxy}propanethioamide is an organic compound that belongs to the class of trifluoromethylbenzenes These compounds are characterized by the presence of a trifluoromethyl group attached to a benzene ring
Méthodes De Préparation
The synthesis of 2-{4-[4-(Trifluoromethyl)phenoxy]phenoxy}propanethioamide typically involves the reaction of 4-[4-(Trifluoromethyl)phenoxy]phenol with appropriate reagents under controlled conditions. One common method involves the use of 4-nitrophthalonitrile in the presence of potassium carbonate (K₂CO₃) to form 4-[4-[4-(Trifluoromethyl)phenoxy]phenoxy]phthalonitrile. This intermediate can then be further reacted to produce the desired compound .
Analyse Des Réactions Chimiques
2-{4-[4-(Trifluoromethyl)phenoxy]phenoxy}propanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles. Common reagents used in these reactions include potassium permanganate (KMnO₄) for oxidation, lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles for substitution reactions.
Applications De Recherche Scientifique
2-{4-[4-(Trifluoromethyl)phenoxy]phenoxy}propanethioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 2-{4-[4-(Trifluoromethyl)phenoxy]phenoxy}propanethioamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can lead to the modulation of various biological pathways, including enzyme inhibition and receptor binding .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-{4-[4-(Trifluoromethyl)phenoxy]phenoxy}propanethioamide include:
4-[4-(Trifluoromethyl)phenoxy]phenol: This compound shares a similar structure but lacks the propanethioamide group.
4-(Trifluoromethyl)phenol: This compound contains a trifluoromethyl group attached to a phenol ring but lacks the additional phenoxy and propanethioamide groups.
2-{4-[4-(Trifluoromethyl)phenoxy]phenoxy}propanoyl fluoride: This compound has a similar structure but contains a propanoyl fluoride group instead of a propanethioamide group
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
64855-44-3 |
|---|---|
Formule moléculaire |
C16H14F3NO2S |
Poids moléculaire |
341.3 g/mol |
Nom IUPAC |
2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]propanethioamide |
InChI |
InChI=1S/C16H14F3NO2S/c1-10(15(20)23)21-12-6-8-14(9-7-12)22-13-4-2-11(3-5-13)16(17,18)19/h2-10H,1H3,(H2,20,23) |
Clé InChI |
OBZNNQONNBBYDQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=S)N)OC1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


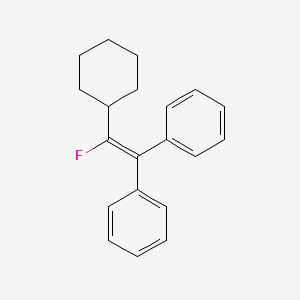

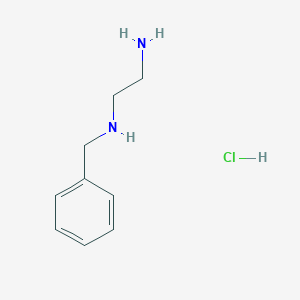
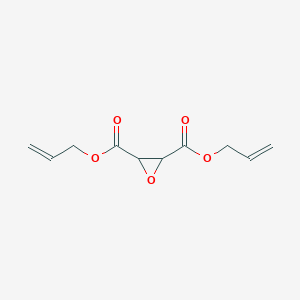
![1,2-Bis[4-[2-(4-methylphenyl)sulfonylethyl]phenyl]benzene](/img/structure/B14489091.png)
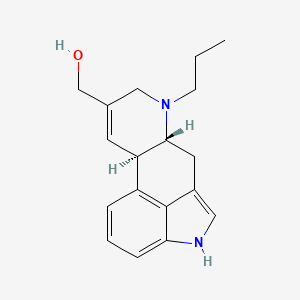

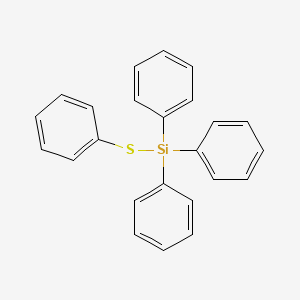
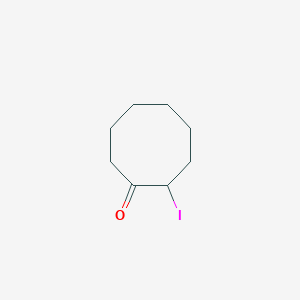
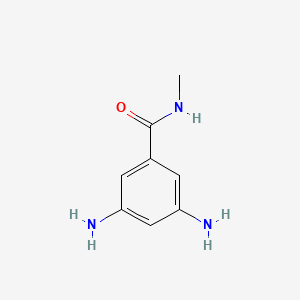
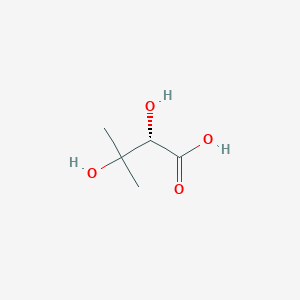

![5-Bromo-6-(propan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one](/img/structure/B14489149.png)
